N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-chloroaniline with 5-nitropyrimidine-4,6-diamine under specific conditions. One common method includes:
Starting Materials: 3-chloroaniline and 5-nitropyrimidine-4,6-diamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino groups, to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Hydrogen gas with Pd/C or NaBH4 in an appropriate solvent like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: Amino derivatives.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, the compound may inhibit kinases or other proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N4-(3-chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine
- N4-(3-chlorophenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N4-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O2/c11-6-2-1-3-7(4-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEPGRYYKJAPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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